
16-Propyl-3,6,9,12,15-pentaoxapentacosan-1-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
16-Propyl-3,6,9,12,15-pentaoxapentacosan-1-OL is a complex organic compound belonging to the class of polyethylene glycols These compounds are characterized by their repeating ethylene oxide units, which impart unique chemical and physical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 16-Propyl-3,6,9,12,15-pentaoxapentacosan-1-OL typically involves the polymerization of ethylene oxide in the presence of a suitable initiator, such as a hydroxyl-containing compound. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired molecular weight and structure are achieved. The reaction can be represented as follows:
n C2H4O+Initiator→Polyethylene glycol derivative
Industrial Production Methods
Industrial production of this compound involves large-scale polymerization reactors where ethylene oxide is polymerized in the presence of catalysts and initiators. The process is optimized to achieve high yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.
Análisis De Reacciones Químicas
Types of Reactions
16-Propyl-3,6,9,12,15-pentaoxapentacosan-1-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) or acyl chlorides are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary alcohols.
Aplicaciones Científicas De Investigación
16-Propyl-3,6,9,12,15-pentaoxapentacosan-1-OL has a wide range of applications in scientific research:
Chemistry: Used as a solvent or reagent in various chemical reactions and processes.
Biology: Employed in the study of biomolecule interactions and as a component in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery vehicle.
Industry: Utilized in the production of polymers, surfactants, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 16-Propyl-3,6,9,12,15-pentaoxapentacosan-1-OL involves its interaction with specific molecular targets and pathways. The compound’s polyethylene glycol backbone allows it to interact with various biological molecules, facilitating processes such as drug delivery and molecular recognition. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
3,6,9,12,15-Pentaoxaheptadecan-1-ol: Another polyethylene glycol derivative with a shorter chain length.
3,6,9,12,15-Pentaoxatricosan-1-ol: A similar compound with a different molecular structure and properties.
Uniqueness
16-Propyl-3,6,9,12,15-pentaoxapentacosan-1-OL is unique due to its specific chain length and functional groups, which confer distinct chemical and physical properties. These properties make it suitable for specialized applications in various scientific fields.
Propiedades
Número CAS |
160510-45-2 |
|---|---|
Fórmula molecular |
C23H48O6 |
Peso molecular |
420.6 g/mol |
Nombre IUPAC |
2-[2-[2-[2-(2-tridecan-4-yloxyethoxy)ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C23H48O6/c1-3-5-6-7-8-9-10-12-23(11-4-2)29-22-21-28-20-19-27-18-17-26-16-15-25-14-13-24/h23-24H,3-22H2,1-2H3 |
Clave InChI |
UXHOARXPZQCGAP-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCC(CCC)OCCOCCOCCOCCOCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


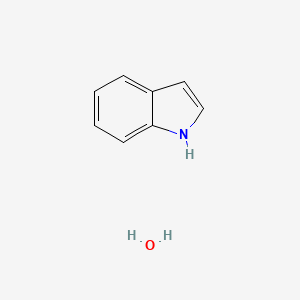
![2,2'-[[1,1'-Biphenyl]-2,2'-diylbis(sulfanediylmethylene)]dipyridine](/img/structure/B14259801.png)
![4-{4-(4-Fluorophenyl)-2-[4-(methylsulfanyl)phenyl]-1,3-thiazol-5-yl}-2-methylpyridine](/img/structure/B14259808.png)

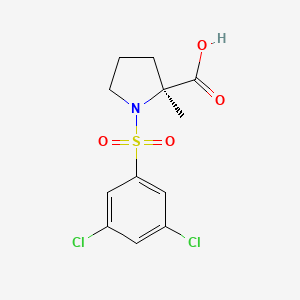
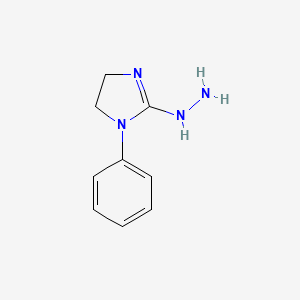
![1,3-Dimethyl-2-[(oxiran-2-YL)methoxy]-9H-thioxanthen-9-one](/img/structure/B14259841.png)
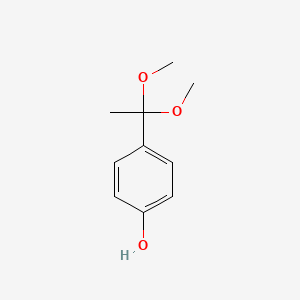



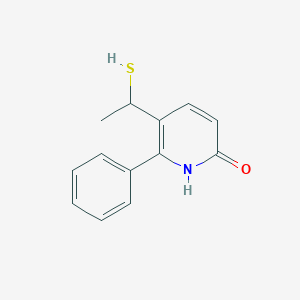
![3,3'-(1,4-Phenylene)bis[1-(naphthalen-1-yl)prop-2-en-1-one]](/img/structure/B14259883.png)

